Structural Differentiation of the 3-Methylanilino Substituent vs. 4-Methoxy and 4-Sulfamoyl Analogs
This compound features a 3-methylanilino group at the phthalazine 4-position. In the UT-B inhibitor series, the 4-methoxy analog PU1424 achieves potent UT-B inhibition (human IC50 = 0.02 μM) [1]. In the NPP3/CA inhibitor series, the 4-sulfamoyl analog (Compound 23) achieves a Ki of 53.7 nM against NPP3 and 74.7 nM against CA-II [2]. The 3-methylanilino substituent on the target compound is sterically and electronically distinct, suggesting a significantly different target-engagement profile, though direct comparative activity data for this specific compound against these targets is absent from the peer-reviewed literature.
| Evidence Dimension | 4-position substituent structure |
|---|---|
| Target Compound Data | 3-methylanilino (—NH—C₆H₄—CH₃) |
| Comparator Or Baseline | PU1424: 4-methoxyanilino (—NH—C₆H₄—OCH₃); Compound 23: 4-sulfamoylanilino (—NH—C₆H₄—SO₂NH₂) |
| Quantified Difference | N/A (structural comparison; no head-to-head activity data for target compound) |
| Conditions | Structural comparison based on published chemical identity; activity data for comparators from human UT-B and NPP3/CA enzyme assays. |
Why This Matters
The distinct substitution eliminates the risk of inadvertently procuring a known UT-B or NPP3/CA inhibitor, which is critical for research groups specifically requiring the 3-methylanilino phthalazine phenotype.
- [1] Yu, W. B., et al. (2016). Phenylphthalazines as small-molecule inhibitors of urea transporter UT-B and their binding model. Acta Pharmacologica Sinica, 37(7), 973–983. View Source
- [2] Lee, S., Namasivayam, V., Boshta, N. M., Perotti, A., Mirza, S., Bua, S., Supuran, C. T., & Müller, C. E. (2021). Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy. RSC Medicinal Chemistry, 12(7), 1187–1206. View Source
